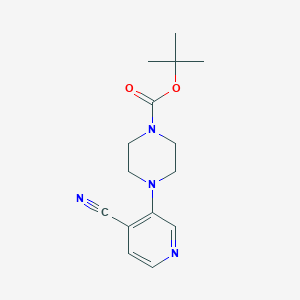![molecular formula C9H11NO3S B2902588 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid CAS No. 2060036-80-6](/img/structure/B2902588.png)
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid is a chemical compound with the CAS Number: 2060036-80-6 . It has a molecular weight of 213.26 . The IUPAC name for this compound is 2-((methyl-(methylene)sulfinyl)amino)benzoic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO3S/c1-14(2,13)10-8-6-4-3-5-7(8)9(11)12/h3-6H,1H2,2H3,(H,10,13)(H,11,12) . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 213.26 .Wirkmechanismus
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid acts as a chelating agent by binding with heavy metals in the body and forming a complex that can be excreted through urine or feces. This compound has a high affinity for lead and mercury, and it can also bind with other heavy metals such as arsenic, cadmium, and aluminum. This compound is able to cross the blood-brain barrier and remove heavy metals from the brain, making it an effective treatment for lead poisoning.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and few side effects. It is rapidly absorbed and excreted, and it does not accumulate in the body. This compound has been shown to increase the excretion of heavy metals in urine and feces, and it can also decrease the levels of heavy metals in blood and tissues. This compound has also been shown to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid is a reliable and effective chelating agent for the removal of heavy metals from biological samples. It is easy to use and has minimal toxicity, making it a safe choice for lab experiments. However, this compound has limitations in terms of its specificity for certain heavy metals and its inability to remove heavy metals from certain tissues such as bone.
Zukünftige Richtungen
There are several future directions for the use of 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid in scientific research. One area of interest is the development of new chelating agents that are more specific for certain heavy metals and tissues. Another area of interest is the use of this compound in combination with other therapies for the treatment of heavy metal poisoning. Additionally, there is a need for further research on the long-term effects of this compound on the body and its potential use in the prevention of heavy metal toxicity.
Synthesemethoden
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid is synthesized by the reaction of 2-aminobenzoic acid with thionyl chloride, followed by the addition of dimethylamine and sodium hydroxide. The resulting compound is then purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid has been widely used in scientific research as a chelating agent for the removal of heavy metals from biological samples. It has been used in various fields such as environmental science, toxicology, and medicine. This compound has also been used in clinical trials for the treatment of heavy metal poisoning and has shown promising results.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-14(2,13)10-8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVZRQZUAYCBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC=CC=C1C(=O)O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-methoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2902508.png)
![2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2902510.png)


![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2902515.png)


![4-butyl-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2902520.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxybenzamide](/img/structure/B2902521.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2902524.png)
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2902525.png)
